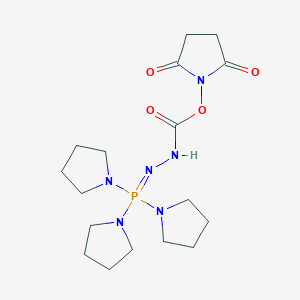
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl group and a phosphanylidene moiety, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-(di(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 2-(tri(morpholin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 2-(tri(pyrrolidin-1-yl)-l5-phosphanylidene)hydrazine-1-carboxylate may exhibit unique properties due to the presence of the tri(pyrrolidin-1-yl) group. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C17H29N6O4P |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) N-[(tripyrrolidin-1-yl-λ5-phosphanylidene)amino]carbamate |
InChI |
InChI=1S/C17H29N6O4P/c24-15-7-8-16(25)23(15)27-17(26)18-19-28(20-9-1-2-10-20,21-11-3-4-12-21)22-13-5-6-14-22/h1-14H2,(H,18,26) |
InChI 键 |
KLTRNPFAOYFLCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)P(=NNC(=O)ON2C(=O)CCC2=O)(N3CCCC3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



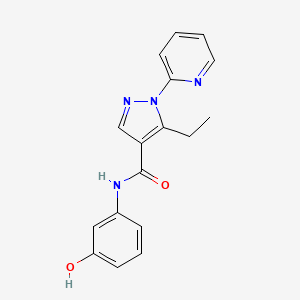
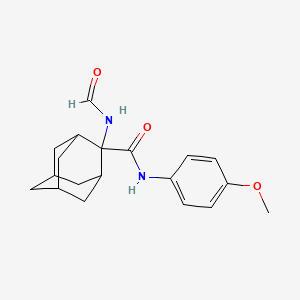
![methyl 3-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13360120.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)
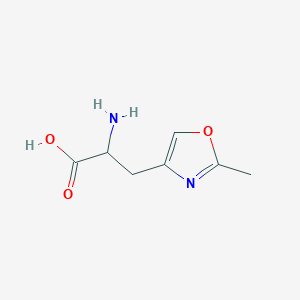

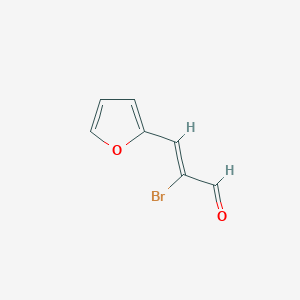
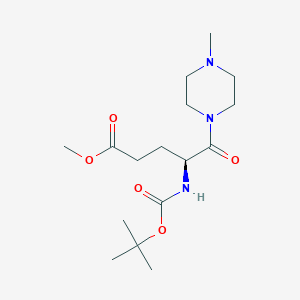
![4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13360170.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360171.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360173.png)

